![molecular formula C15H12F3NO3 B2860887 4-{[5-(三氟甲基)吡啶-2-基]氧基}苯甲酸乙酯 CAS No. 866154-36-1](/img/structure/B2860887.png)

4-{[5-(三氟甲基)吡啶-2-基]氧基}苯甲酸乙酯

货号 B2860887

CAS 编号:

866154-36-1

分子量: 311.26

InChI 键: RYRGALDFZNYCNC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

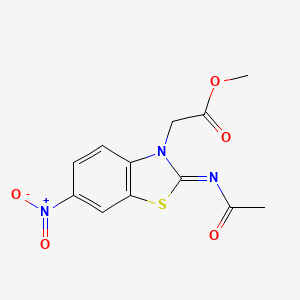

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is an organic compound . It belongs to the class of organic compounds known as 4-benzylpiperidines .

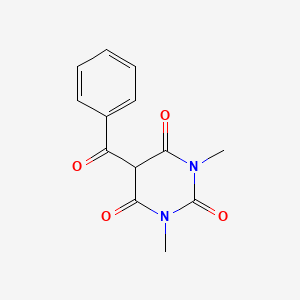

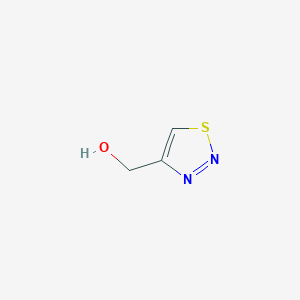

Molecular Structure Analysis

The molecular structure of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is characterized by a benzyl group attached to the 4-position of a piperidine . The optimal structure of the pyridine group was 5-CF3 .Physical And Chemical Properties Analysis

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a solid . Its molecular weight is 311.26 . The InChI code is 1S/C15H12F3NO3/c1-2-21-14 (20)10-3-6-12 (7-4-10)22-13-8-5-11 (9-19-13)15 (16,17)18/h3-9H,2H2,1H3 .科学研究应用

化学合成和表征

- 合成了 4-羟基-3,5-双(((2-羟乙基)(吡啶-2-基甲基)氨基)甲基)苯甲酸乙酯及其衍生物,并对其进行了表征,显示出作为有机磷农药降解酶和金属-β-内酰胺酶的模拟物的潜力。这些化合物表现出有能的磷酸酶和 β-内酰胺酶模拟活性,表明它们在生化研究中以及可能在新型生物催化剂开发中的用途(Daumann 等,2012 年)。

晶体学和分子结构

- 测定了 2-[双(4-羟基-2-氧代-2H-色满-3-基)甲基]苯甲酸乙酯的晶体结构,提供了对其分子几何形状和形成分子间氢键的潜力的见解。此类结构阐明对于理解类似化合物的化学行为和潜在应用至关重要(Manolov 等,2012 年)。

非线性光学 (NLO) 性质

- 使用密度泛函理论 (DFT) 和时变 DFT 方法对 4-[(E)-(2-羟基-4-甲氧基苯基)亚甲基氨基]苯甲酸乙酯 (EMAB) 及其衍生物的 NLO 性质进行的研究表明,这些化合物是 NLO 材料的有希望的候选者。这些化合物的静态一阶和二阶超极化率明显大于 NLO 典型分子对硝基苯胺,表明它们在光学技术中的潜在应用(Kiven 等,2023 年)。

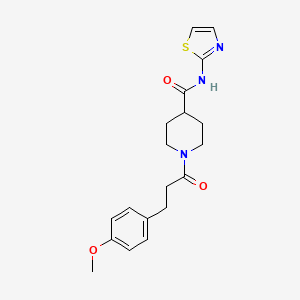

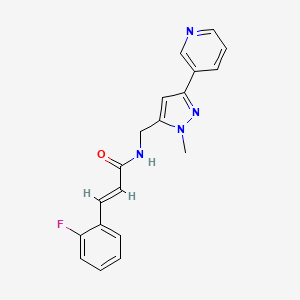

分子对接和生物学评估

- 4-(2-(4-氧代-3-苯乙基-3,4-二氢喹唑啉-2-基硫代)乙酰氨基)苯甲酸乙酯的分子对接研究表明其针对特定靶标的潜在抑制活性。这突出了该化合物在药物化学和药物设计中的相关性,展示了 4-{[5-(三氟甲基)吡啶-2-基]氧基}苯甲酸乙酯衍生物在科学研究中的多功能性(El-Azab 等,2016 年)。

安全和危害

属性

IUPAC Name |

ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRGALDFZNYCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

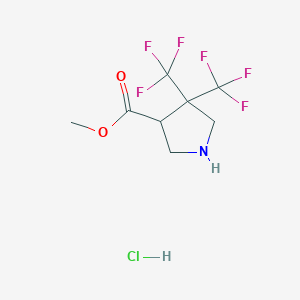

Synthesis routes and methods

Procedure details

Potassium carbonate (1.4 g) and 2-bromo-5-trifluoromethylpyridine (450 mg) were added to an acetonitrile solution (10 mL) of ethyl 4-hydroxybenzenecarboxylate (221 mg), and heated overnight under reflux. The reaction solution was concentrated under reduced pressure, water was added to the residue and extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1) to obtain the entitled compound (330 mg).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2860810.png)

![2-(2-fluorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2860811.png)

![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)